molecular formula C19H12FN3O7 B4769305 (5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4769305
M. Wt: 413.3 g/mol
InChI Key: OXQVHAFMICJWQS-ACAGNQJTSA-N
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Description

The compound (5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural components It features a diazinane ring substituted with a fluorophenyl group and a nitrobenzodioxolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the diazinane ring.

    Attachment of the nitrobenzodioxolyl group: This is typically done through a condensation reaction, where the nitrobenzodioxolyl aldehyde reacts with the diazinane ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

Properties

IUPAC Name

(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O7/c20-12-3-1-10(2-4-12)8-22-18(25)13(17(24)21-19(22)26)5-11-6-15-16(30-9-29-15)7-14(11)23(27)28/h1-7H,8-9H2,(H,21,24,26)/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVHAFMICJWQS-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

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